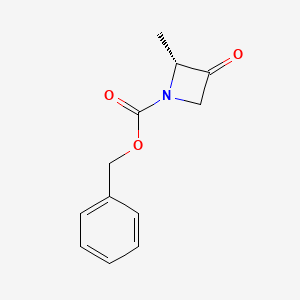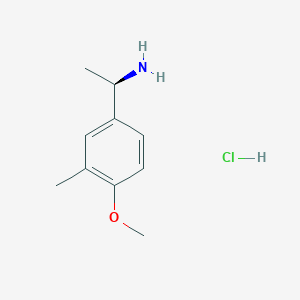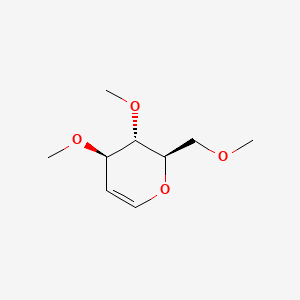
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . It features a benzene ring (C6H6) attached to a methylene group (−CH2−) . The compound you mentioned seems to be a derivative of benzyl with additional functional groups.
Synthesis Analysis
While specific synthesis methods for “benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate” are not available, benzyl derivatives are often synthesized through various methods such as 1,3-dipolar cycloaddition, condensation, cycloisomerization, and direct functionalization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For benzyl derivatives, the structure often includes a benzene ring attached to a methylene group .Chemical Reactions Analysis
Benzyl compounds are known for their enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . They are often involved in oxidation, free radical halogenation, or hydrogenolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a similar compound, Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate, has a molecular formula of C12H16O3 and an average mass of 208.254 Da .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has attracted attention in medicinal chemistry due to its structural features. Researchers have explored its potential as a scaffold for designing novel drugs. Some studies have investigated its inhibitory effects on specific enzymes or receptors, making it a candidate for drug development .
Antibacterial and Antifungal Properties
The compound’s chemical structure suggests possible antimicrobial activity. Researchers have evaluated its effectiveness against bacteria and fungi. Preliminary results indicate that it may exhibit antibacterial and antifungal properties, making it relevant for combating infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways, making it a candidate for managing inflammatory conditions .
Antioxidant Activity
Antioxidants protect cells from oxidative damage. Some studies suggest that this compound possesses antioxidant properties. Researchers have investigated its ability to scavenge free radicals and protect cellular components .
Biocatalysis and Enzyme Inhibition
Enzymes are essential for various biochemical processes. Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has been explored as a substrate in biocatalytic reactions. Additionally, it may act as an enzyme inhibitor, affecting specific metabolic pathways .
Chemical Synthesis and Organic Chemistry
Beyond its biological applications, this compound is valuable in organic synthesis. Chemists use it as a building block to create more complex molecules. Its reactivity and stability make it versatile for constructing diverse chemical structures .
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the context in which it is used. For example, benzylpenicillin, a benzyl derivative, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQEYLUECOUMU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)




![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)


![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)
